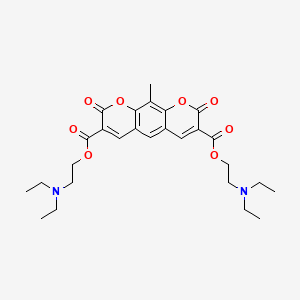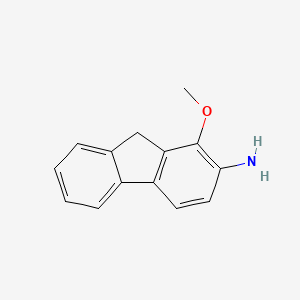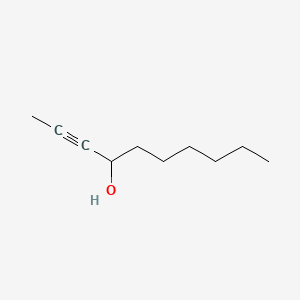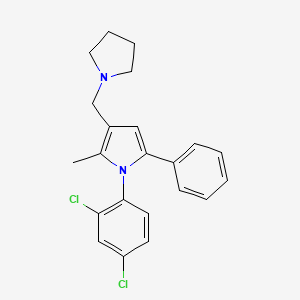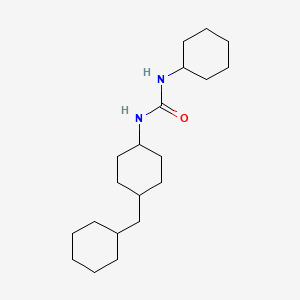
6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- is a complex organic compound with a unique structure that combines benzofuran and benzopyran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Formation of the Benzopyran Moiety: This involves the cyclization of phenolic compounds with aldehydes or ketones.
Amination: Introduction of the amine group is typically done through nucleophilic substitution reactions.
Methoxylation and Phenylmethoxylation:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylmethoxy groups.
Reduction: Reduction reactions can occur at the amine group, converting it to different amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation Products: These include quinones and other oxidized derivatives.
Reduction Products: These include various amine derivatives.
Substitution Products: These include halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to study enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-Benzofuro(3,2-c)(1)benzopyran-7-amine derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.
Benzofuran derivatives: These compounds contain the benzofuran moiety and exhibit similar chemical properties.
Benzopyran derivatives: These compounds contain the benzopyran moiety and are used in similar applications.
Uniqueness
The uniqueness of 6H-Benzofuro(3,2-c)(1)benzopyran-7-amine, N,N-diethyl-6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, hydrochloride, cis- lies in its specific combination of functional groups and its stereochemistry. This unique structure allows for specific interactions with biological targets and distinct chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
184900-83-2 |
|---|---|
Molekularformel |
C27H29NO4 |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
(6aS,11aS)-N,N-diethyl-3-methoxy-9-phenylmethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-7-amine |
InChI |
InChI=1S/C27H29NO4/c1-4-28(5-2)23-13-20(30-16-18-9-7-6-8-10-18)15-25-26(23)22-17-31-24-14-19(29-3)11-12-21(24)27(22)32-25/h6-15,22,27H,4-5,16-17H2,1-3H3/t22-,27-/m1/s1 |
InChI-Schlüssel |
SOWUFAOKGPBAOK-AJTFRIOCSA-N |
Isomerische SMILES |
CCN(CC)C1=C2[C@H]3COC4=C([C@H]3OC2=CC(=C1)OCC5=CC=CC=C5)C=CC(=C4)OC |
Kanonische SMILES |
CCN(CC)C1=C2C3COC4=C(C3OC2=CC(=C1)OCC5=CC=CC=C5)C=CC(=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


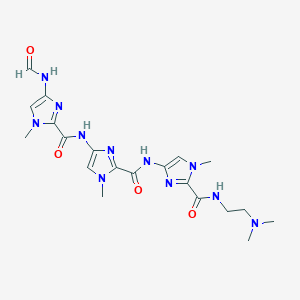
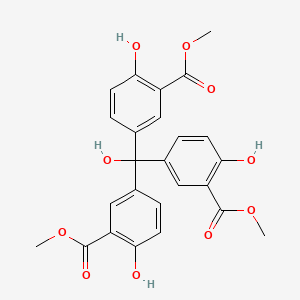

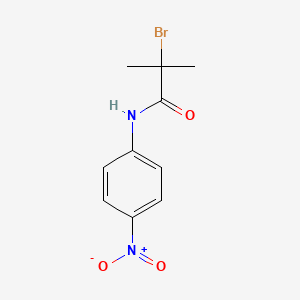
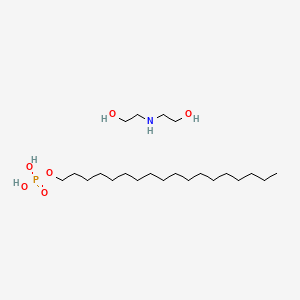
![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)

